4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE
Overview
Description
4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE is a complex organic compound that features a piperazine ring, a chromenone core, and an ethenylphenyl group
Preparation Methods
The synthesis of 4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with an ethenylphenyl group through a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a carbonyl compound.
Chromenone Core Construction: The chromenone core is synthesized through a series of cyclization reactions, often starting from salicylaldehyde derivatives.
Coupling Reactions: The functionalized piperazine derivative is then coupled with the chromenone core under specific conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Scientific Research Applications
4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Material Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The chromenone core may also play a role in the compound’s biological activity by interacting with various enzymes and signaling pathways .
Comparison with Similar Compounds
Similar compounds include derivatives of piperazine and chromenone, such as:
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: This compound shares the piperazine ring but differs in its functional groups and overall structure.
4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine: Another piperazine derivative with different substituents.
The uniqueness of 4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE lies in its combination of the piperazine ring, chromenone core, and ethenylphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[4-[(4-ethenylphenyl)methyl]piperazin-1-yl]methyl]-6-ethoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-3-19-5-7-20(8-6-19)17-26-11-13-27(14-12-26)18-21-15-25(28)30-24-10-9-22(29-4-2)16-23(21)24/h3,5-10,15-16H,1,4,11-14,17-18H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEDRBCAYMCRJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=C(C=C4)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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